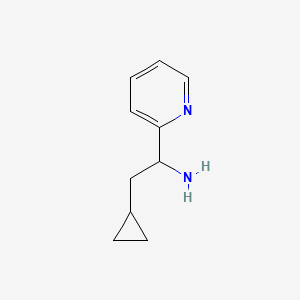

2-Cyclopropyl-1-(2-pyridyl)ethylamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

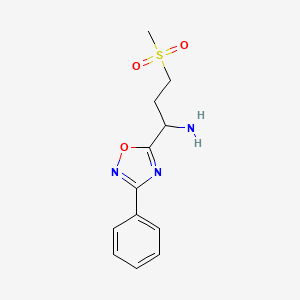

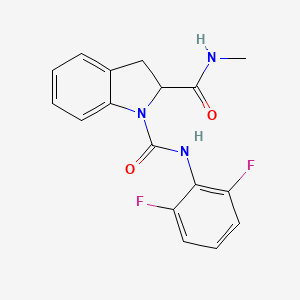

2-Cyclopropyl-1-(2-pyridyl)ethylamine is a research chemical with the molecular formula C10H14N2 and a molecular weight of 162.23 . It is also known by the synonyms 2-cyclopropyl-1-(2-pyridinyl)ethanamine and 2-cyclopropyl-1-pyridin-2-ylethanamine .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the canonical SMILES notation:C1CC1CC(C2=CC=CC=N2)N . This indicates that the molecule contains a cyclopropyl group (C1CC1), an ethylamine group (CCN), and a pyridyl group (C2=CC=CC=N2). Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 162.23 and a molecular formula of C10H14N2 . Other properties such as density, color, hardness, melting and boiling points, and electrical conductivity are not provided in the search results .Applications De Recherche Scientifique

Cyclopropanation and Catalysis

Research has been conducted on the cyclopropanation of styrene with ethyl diazoacetate (EDA) catalyzed by chiral and achiral ruthenium 2,6-bis(imino)pyridyl complexes. This study highlights the role of different substituents on the imine nitrogen atoms in influencing catalytic activity, providing insights into the development of efficient catalysts for the cyclopropanation reaction, which is a fundamental process in synthetic chemistry (Bianchini and Lee, 2000).

Photochemical [2+2] Cycloaddition Reactions

The stacking of double bonds for photochemical [2+2] cycloaddition reactions in solid-state, using trans-1,2-bis(4-pyridyl)ethylene (bpe), is another area of interest. This research focuses on the challenges and strategies in orienting bpe molecules in solid-state for effective photochemical behavior, showcasing the application of pyridyl-containing compounds in facilitating controlled photochemical reactions (Nagarathinam, Peedikakkal, & Vittal, 2008).

Synthesis of Polysubstituted Pyrroles

The synthesis of polysubstituted pyrroles through tandem 1,3-addition/5-endo-dig cyclization of 1-(1-alkynyl)cyclopropyl imines presents a method for introducing various functional groups into the pyrrole ring. This research offers a mild and effective method for synthesizing polyfunctionalized pyrroles, highlighting the versatility of cyclopropyl and pyridyl derivatives in organic synthesis (Urbanaitė & Čikotienė, 2016).

Water Oxidation Catalysts

A study on the synthesis of dinuclear Ru complexes using the bis(2-pyridyl)ethylamine (bpea) ligand for water oxidation catalysis explores the use of pyridyl ligands in creating efficient catalysts for water oxidation. This research underscores the potential of pyridyl-containing ligands in developing new catalytic systems for environmental and energy applications (Mola et al., 2011).

Safety and Hazards

While specific safety data for 2-Cyclopropyl-1-(2-pyridyl)ethylamine is not available, general safety precautions for handling similar chemicals include avoiding contact with skin and eyes, and avoiding inhalation of vapors or mist . It’s always recommended to refer to the specific Safety Data Sheet (SDS) for detailed safety and handling information.

Mécanisme D'action

Target of Action

It is known to be a useful research chemical , suggesting that it may interact with various biological targets.

Mode of Action

A related compound, 1,2-cyclopropyl carbohydrates, has been suggested to function through a cyclopropane ring-opening reaction, assisted by an enzymatic nucleophile

Analyse Biochimique

Biochemical Properties

It is known that this compound interacts with various enzymes, proteins, and other biomolecules

Cellular Effects

It is known that this compound can influence cell function

Molecular Mechanism

It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .

Metabolic Pathways

It is known that this compound interacts with various enzymes or cofactors

Transport and Distribution

It is believed that this compound interacts with various transporters or binding proteins

Propriétés

IUPAC Name |

2-cyclopropyl-1-pyridin-2-ylethanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2/c11-9(7-8-4-5-8)10-3-1-2-6-12-10/h1-3,6,8-9H,4-5,7,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYCOFCQXXBAOAL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CC(C2=CC=CC=N2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

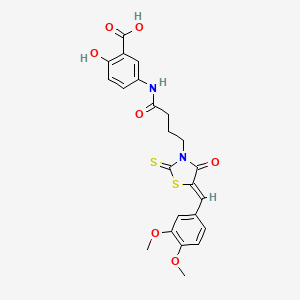

![(2Z)-4-{[3-(ethoxycarbonyl)thiophen-2-yl]amino}-4-oxobut-2-enoic acid](/img/structure/B2837669.png)

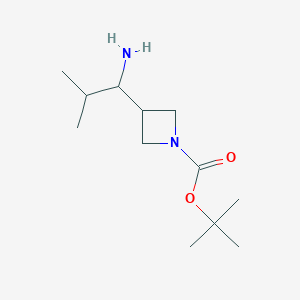

![2-(1,3-Dioxopyrrolo[3,4-c]pyridin-2-yl)-4-methylpentanoic acid](/img/structure/B2837670.png)

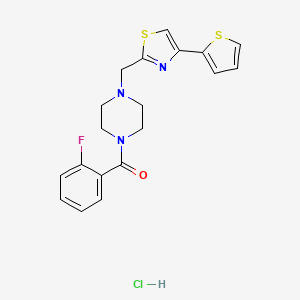

![ethyl 2-{[(2-phenylquinolin-4-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2837680.png)

![2-[2-[(3-chlorophenyl)carbamoylamino]thiazol-4-yl]-N-(2-pyridylmethyl)acetamide](/img/structure/B2837687.png)

![Ethyl 2-[7-((2E)but-2-enyl)-3,4,9-trimethyl-6,8-dioxo-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]purinyl]acetate](/img/structure/B2837690.png)